molecular formula C13H20N4O3 B2951738 Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1904224-70-9

Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No. B2951738
CAS RN: 1904224-70-9
M. Wt: 280.328
InChI Key: FAPFJWOWLYGFRJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is a compound that has been studied for its reactions with various amines and hydrazine hydrate . Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .


Synthesis Analysis

The synthesis of similar compounds involves reactions with various amines and hydrazine hydrate . For example, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrimidine base, which is one of the main components of nucleic acids .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve reactions with various amines and hydrazine hydrate . For example, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their reactions with various amines and hydrazine hydrate .

Future Directions

The future directions for research on similar compounds could involve further exploration of their reactions with various amines and hydrazine hydrate, as well as their potential applications in treating various diseases and infections .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, and anti-hiv activities , it can be inferred that this compound may affect related biochemical pathways.

Result of Action

Given the known activities of pyrimidine derivatives , it can be inferred that this compound may have similar effects.

properties

IUPAC Name

ethyl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-20-13(19)15-10-4-6-17(7-5-10)12-14-9(2)8-11(18)16-12/h8,10H,3-7H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPFJWOWLYGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCN(CC1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate

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